1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains several functional groups, including an amine, a chloride, and an isopropoxy group
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Reduction of 1-nitronaphthalene: This step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Chlorination and alkylation:
Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like chromic acid.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include ferric chloride, chromic acid, and sodium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine, 5,6,7,8-tetrahydro-: This compound has a similar structure but differs in the position of the functional groups.
1-Amino-5,6,7,8-tetrahydronaphthalene: Another similar compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63979-08-8 |
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Molecular Formula |
C15H23Cl2NO |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(8-chloro-5-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-10(2)18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(3)4;/h8-10,13H,5-7H2,1-4H3;1H |
InChI Key |
FLGVVUOZFJBYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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